N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
Description
The compound "N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide" is a synthetic organic molecule featuring a complex architecture. Its structure includes:
- A 2,5-difluorophenylsulfonyl group linked to an oxazolidine ring at position 2.
- An oxalamide backbone bridging a methyl-substituted oxazolidine moiety and a 2-methoxybenzyl group. The sulfonyl and oxazolidine groups may confer metabolic stability or influence binding affinity in biological systems .
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O6S/c1-30-16-5-3-2-4-13(16)11-23-19(26)20(27)24-12-18-25(8-9-31-18)32(28,29)17-10-14(21)6-7-15(17)22/h2-7,10,18H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOSATXKUWURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24F2N4O6S, indicating a structure that includes an oxazolidine ring and a sulfonyl group. These features contribute to its reactivity and potential therapeutic applications. The presence of the difluorophenyl group enhances lipophilicity, which may improve biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidin ring may also contribute to the compound's binding affinity and specificity, making it a candidate for further pharmacological evaluation .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : The oxazolidine moiety is often associated with antimicrobial effects, particularly against gram-positive bacteria.
- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
- Potential Anticancer Activity : Compounds with similar scaffolds have shown promise in cancer research, leading to investigations into their efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Recent Research Insights
A recent study evaluated the interaction of oxazolidine derivatives with human leukocyte elastase (HLE), a serine protease implicated in chronic obstructive pulmonary disease (COPD). The findings indicated that modifications to the oxazolidine structure can enhance inhibitory activity against HLE, suggesting therapeutic potential in respiratory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues: While direct analogs of the target compound are absent in the provided evidence, structurally related compounds (e.g., sulfonamide derivatives, oxazolidinones, and benzyl-substituted amides) can be analyzed for comparative insights.
Table 1: Comparison of Structural Features
Key Observations:
Functional Group Diversity: The target compound’s 2,5-difluorophenylsulfonyl group is distinct from the triazine-sulfonylurea groups in herbicides () and the benzamide in . Fluorinated aryl groups often enhance lipophilicity and bioavailability compared to non-fluorinated analogs . The oxalamide linker in the target compound contrasts with the urea linker in sulfonylurea herbicides, which is critical for herbicidal activity via acetolactate synthase inhibition .
Biological Activity :
- Sulfonylurea herbicides (e.g., metsulfuron-methyl) exhibit potent herbicidal activity at low doses (1–50 g/ha) due to their triazine-sulfonylurea scaffold . The target compound lacks this triazine motif, suggesting divergent applications.
- The N,O-bidentate directing group in ’s benzamide derivative enables metal-catalyzed C–H activation, a feature absent in the target compound’s structure .
Synthetic Complexity :
- The target compound’s oxazolidine-sulfonyl-oxalamide framework requires multi-step synthesis, similar to the pyrazole-carbaldehyde derivatives in . Both classes involve sulfonyl or sulfanyl linkages, but regioselective fluorination in the target compound adds synthetic challenges .
Limitations of Available Evidence
- No Direct Data on Target Compound: None of the provided sources explicitly discuss the biological activity, pharmacokinetics, or synthetic protocols for the target compound.
- Structural Analogues Are Indirect : Comparisons rely on extrapolation from compounds with partial structural overlap (e.g., sulfonyl groups, benzyl/aryl motifs).
Recommendations for Further Research
To establish a robust comparison, consult:
Specialized Databases : PubChem, ChEMBL, or Reaxys for SAR (structure-activity relationship) studies of oxazolidine-sulfonyl hybrids.
Patent Literature : Investigate patents for oxalamide derivatives in medicinal or agrochemical contexts.
Experimental Validation: Conduct in vitro assays (e.g., kinase inhibition, antimicrobial activity) to benchmark the compound against known analogs.
Q & A
Basic: What are the key synthetic routes for this compound?
Answer:
Synthesis typically involves multi-step organic reactions:
Oxazolidinone ring formation : Cyclization of epichlorohydrin derivatives with amines under basic conditions .
Sulfonylation : Reaction of the oxazolidinone intermediate with 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Amidation : Coupling the sulfonylated oxazolidinone with 2-methoxybenzylamine using oxalyl chloride or EDCI/HOBt as activating agents .
Critical parameters include temperature control (0–60°C), solvent selection (e.g., DMF or dichloromethane), and purification via column chromatography .
Advanced: How can reaction yields be optimized during sulfonylation?
Answer:
Optimization strategies include:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .
- pH control : Maintain mild basic conditions (pH 8–9) to prevent hydrolysis of the sulfonyl chloride .
- Protecting groups : Temporary protection of the oxazolidinone nitrogen during sulfonylation reduces side reactions .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
Advanced: How to address contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies:
Cross-validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) .
Purity assessment : Employ HPLC (>95% purity) and elemental analysis .
Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or proteases .
Dose-response studies : Establish EC50/IC50 curves to confirm activity thresholds .
Basic: What functional groups dictate its reactivity?
Answer:
- Sulfonyl group : Electrophilic, participates in nucleophilic substitutions .
- Oxazolidinone ring : Stabilizes transition states in ring-opening reactions .
- Oxalamide : Hydrogen-bond donor for protein interactions .
- Methoxybenzyl : Enhances lipophilicity and membrane permeability .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
Structural modifications :
- Replace labile protons with deuterium (deuterated analogs) .
- Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl moiety .
Prodrug design : Mask the oxalamide as an ester for delayed hydrolysis .
CYP450 inhibition assays : Identify metabolic hotspots using liver microsomes .
Basic: How does its structure compare to related oxalamides?
Answer:
| Compound | Key Differences | Evidence |
|---|---|---|
| N1-(4-fluorobenzyl) analog | Lacks oxazolidinone ring; reduced rigidity | |
| N2-(thiophene-sulfonyl) analog | Thiophene vs. difluorophenyl sulfonyl | |
| This compound | Dual fluorine + methoxy for enhanced selectivity |
Advanced: What computational methods predict its pharmacokinetics?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration .
- MD simulations : Analyze binding persistence to targets (e.g., 100 ns trajectories in GROMACS) .
- QSAR models : Corrogate substituent effects on logP and solubility .
Basic: What solvents are optimal for its recrystallization?
Answer:
- Ethanol/water mixtures : Achieve high purity with slow cooling .
- Ethyl acetate/hexane : Effective for removing hydrophobic impurities .
- Avoid DMSO due to high boiling point and residue risks .
Advanced: How to design SAR studies for this compound?
Answer:
Core modifications : Synthesize analogs with varied sulfonyl substituents (e.g., 2,4-difluoro vs. 3,5-difluoro) .
Bioisosteric replacement : Replace oxazolidinone with thiazolidinone to assess ring flexibility .
Activity cliffs : Compare IC50 shifts in kinase panels to identify critical substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
